An In-depth Technical Guide to 3,5-Dimethylcyclohexanone: Chemical Properties and Structure
An In-depth Technical Guide to 3,5-Dimethylcyclohexanone: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structural features of 3,5-Dimethylcyclohexanone, a ketone compound utilized as a solvent and an intermediate in the synthesis of various chemicals, including pharmaceuticals and fragrances.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Properties
3,5-Dimethylcyclohexanone is a colorless to light yellow liquid with a sweet, fruity odor.[1] It is soluble in organic solvents but has limited solubility in water.[1] The compound is stable under normal conditions and is considered to have low toxicity.[1]
Quantitative Chemical Data
The following table summarizes the key quantitative properties of 3,5-Dimethylcyclohexanone. Data is provided for the mixture of isomers, as well as for specific stereoisomers where available.
| Property | Value (Mixture of Isomers) | Value (trans-isomer) | Value ((3S,5S)-isomer) | References |
| Molecular Formula | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O | [1][2][3] |
| Molecular Weight | 126.20 g/mol | 126.1962 g/mol | 126.20 g/mol | [1][2][4][5] |
| CAS Number | 2320-30-1 | 7214-49-5 | Not specified | [1][2][6] |
| Appearance | Colorless to light yellow liquid | - | - | [1] |
| Boiling Point | 171-173 °C | - | - | [1] |
| 182.5 °C at 760 mmHg | - | - | [4] | |
| Melting Point | -15 °C | - | - | [1] |
| Density | 0.882 g/cm³ | - | - | [4] |
| 0.89 g/cm³ | - | - | ||
| Refractive Index | 1.44 | - | - | |
| Flash Point | 53.8 °C | - | - | [4] |
| Vapor Pressure | 0.808 mmHg at 25 °C | - | - | [4] |
Chemical Structure and Stereoisomerism
3,5-Dimethylcyclohexanone possesses a cyclohexane (B81311) ring substituted with a ketone functional group at position 1 and two methyl groups at positions 3 and 5.[1][2] The presence of two chiral centers at carbons 3 and 5 gives rise to stereoisomers: cis and trans diastereomers, each of which exists as a pair of enantiomers.
The IUPAC name for the (3S,5S) stereoisomer is trans-(3S,5S)-3,5-dimethylcyclohexan-1-one.[4]
Experimental Protocols
Synthesis of 3,5-Dimethylcyclohexanone
A common method for the synthesis of 3,5-Dimethylcyclohexanone is through the oxidation of 3,5-dimethylcyclohexanol.
Materials:
-
3,5-dimethyl-cyclohexanol (128 g)
-
Benzene (B151609) (500 ml)
-
Sodium dichromate (119 g)
-
Water (500 ml)
-
Concentrated sulphuric acid (162 ml)
-
Glacial acetic acid (50 ml)
Procedure:
-
A mixture of 128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene is added to a round flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser.
-
While stirring and cooling, a mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulphuric acid, and 50 ml of glacial acetic acid is slowly added dropwise. The temperature should be maintained at or below 10 °C.
-
The mixture is stirred at this temperature for an additional 3 hours.
-
The organic phase is then separated.
-
The aqueous phase is diluted with 130 ml of water and extracted with benzene.
-
The combined organic phases are washed until neutral and then concentrated.
-
The residue is distilled over a Widmer column to yield 102.7 g of 3,5-dimethyl-cyclohexanone.
Spectroscopic Data
Spectroscopic data for 3,5-Dimethylcyclohexanone is available in various databases. This includes Infrared (IR), 1H NMR, and 13C NMR spectra.
-
Infrared (IR) Spectroscopy: IR spectra are available for 3,5-dimethylcyclohexanone, which can be used to identify the carbonyl (C=O) functional group characteristic of ketones.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra are available and provide detailed information about the carbon-hydrogen framework of the molecule, aiding in structural elucidation and confirmation.[8]
While the spectral data is available, detailed experimental protocols for their acquisition (e.g., specific instrument parameters, sample preparation) are not extensively documented in the readily available literature. Researchers should refer to the specific databases for the available information.
Signaling Pathways and Biological Activities
Currently, there is no readily available information in the scientific literature detailing specific signaling pathways or significant biological activities directly involving 3,5-Dimethylcyclohexanone. Its primary documented applications are in the chemical industry as a solvent and a synthetic intermediate.[1] Further research may be required to explore its potential biological roles.
References
- 1. 3,5-Dimethylcyclohexanone | C8H14O | CID 137544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-3,5-Dimethylcyclohexanone [webbook.nist.gov]
- 3. lifechempharma.com [lifechempharma.com]
- 4. (3S,5S)-3,5-dimethylcyclohexanone | C8H14O | CID 642499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-3,5-Dimethylcyclohexanone [webbook.nist.gov]
- 6. 3,5-DIMETHYLCYCLOHEXANONE(2320-30-1) IR Spectrum [chemicalbook.com]
- 7. Cyclohexanone, 3,5-dimethyl- [webbook.nist.gov]
- 8. 3,5-DIMETHYLCYCLOHEXANONE(2320-30-1) 13C NMR [m.chemicalbook.com]
